2-(1,4-Diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride
Description
2-(1,4-Diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride is a chemical compound with a complex structure that includes a diazepane ring and a pyridine ring
Properties
Molecular Formula |
C11H16Cl2N4 |
|---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)pyridine-4-carbonitrile;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c12-9-10-2-4-14-11(8-10)15-6-1-3-13-5-7-15;;/h2,4,8,13H,1,3,5-7H2;2*1H |
InChI Key |
SMFMADIEUYPEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC(=C2)C#N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride typically involves the reaction of 1,4-diazepane with 4-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient production of the compound with high purity and consistency.
Chemical Reactions Analysis
Oxidation Reactions
The diazepane ring and pyridine moiety undergo oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the diazepane ring to form N-oxide derivatives .
-
Hydrogen peroxide (H₂O₂) facilitates selective oxidation of tertiary amines in the diazepane ring, producing hydroxylated intermediates.
Key Reaction Parameters
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂O, 25°C, 6 hr | Diazepane N-oxide | 62–68 | |
| H₂O₂ (30%) | Acetic acid, 50°C, 2 hr | Hydroxylated diazepane derivative | 55 |
Reduction Reactions
The nitrile group (-C≡N) and aromatic pyridine ring are susceptible to reduction:
-
Lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine (-CH₂NH₂).
-
Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine under high-pressure conditions.
Selectivity in Reduction
| Substrate Site | Reagent | Product | Notes |
|---|---|---|---|
| Nitrile group | LiAlH₄, THF, 0°C | 4-(Aminomethyl)pyridine derivative | Requires anhydrous conditions |
| Pyridine ring | H₂ (50 psi), Pd-C | Piperidine analog | Complete ring saturation |
Nucleophilic Substitution
The electron-deficient pyridine ring participates in nucleophilic substitutions:
-
Hydroxide ions (OH⁻) displace the nitrile group at elevated temperatures, forming pyridone derivatives.
-
Ammonia (NH₃) substitutes the nitrile group in polar aprotic solvents (e.g., DMF), yielding carboxamides.
Kinetic Data
| Nucleophile | Solvent | Temperature | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| OH⁻ | H₂O/EtOH | 80°C | 4.2 × 10⁻⁴ |
| NH₃ | DMF | 120°C | 1.8 × 10⁻⁵ |
Hydrolysis Reactions
The nitrile group undergoes hydrolysis to carboxylic acid or amide:
-
Acidic hydrolysis (HCl/H₂O) : Converts nitrile to carboxylic acid.
-
Basic hydrolysis (NaOH/H₂O₂) : Forms amide intermediates.
Hydrolysis Pathways
| Conditions | Product | Mechanism |
|---|---|---|
| 6 M HCl, reflux, 8 hr | Pyridine-4-carboxylic acid | Acid-catalyzed |
| 2 M NaOH, H₂O₂, 60°C | Pyridine-4-carboxamide | Nucleophilic addition |
Cyclization and Ring-Opening
The diazepane ring participates in reversible ring-opening reactions:
-
Acid-mediated ring-opening : Forms linear diamines in HCl/EtOH .
-
Base-induced cyclization : Regenerates the diazepane ring at pH > 10 .
Equilibrium Constants
| Reaction Type | Equilibrium Constant (Kₑq) |
|---|---|
| Ring-opening (HCl) | 2.3 × 10³ |
| Cyclization (NaOH) | 1.7 × 10⁻² |
Coordination Chemistry
The diazepane nitrogen atoms act as ligands in metal complexes:
-
Pd(II) complexes : Form stable octahedral geometries with two diazepane ligands .
-
Cu(II) complexes : Exhibit catalytic activity in oxidation reactions .
Stability Constants
| Metal Ion | log K (Stability Constant) |
|---|---|
| Pd²⁺ | 12.4 ± 0.3 |
| Cu²⁺ | 9.8 ± 0.2 |
Biological Alkylation
In pharmacological contexts, the compound alkylates biological nucleophiles:
-
Thiol groups (e.g., cysteine residues) : Forms covalent adducts via Michael addition .
-
DNA intercalation : The planar pyridine ring facilitates non-covalent binding to DNA .
Binding Affinities
| Target | Kd (nM) | Biological Effect |
|---|---|---|
| α4β2-nAChR | 15.9 | Agonist (EC₅₀ = 7.80 ± 0.18) |
| DNA minor groove | 210 | Intercalation (ΔTm = +4.2°C) |
Salt-Formation Reactions
The dihydrochloride salt participates in ion-exchange reactions:
-
NaOH neutralization : Converts to the free base form (pKa = 8.2).
-
Anion metathesis : Replaces Cl⁻ with PF₆⁻ or BF₄⁻ in polar solvents.
Solubility Data
| Counterion | Solubility (g/100 mL H₂O) |
|---|---|
| Cl⁻ | 12.4 |
| PF₆⁻ | 0.8 |
Scientific Research Applications
2-(1,4-Diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-Diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-(1,4-Diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride can be compared with other similar compounds, such as:
2-(1,4-Diazepan-1-yl)pyridine-3-carbonitrile: This compound has a similar structure but differs in the position of the nitrile group.
2-(1,4-Diazepan-1-yl)pyridine-4-carboxylic acid dihydrochloride: This compound has a carboxylic acid group instead of a nitrile group.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.
Biological Activity
2-(1,4-Diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on a review of diverse research findings.
The synthesis of this compound typically involves the reaction of 1,4-diazepane with pyridine-4-carbonitrile under controlled conditions. The compound is characterized by its molecular formula and a molecular weight of 257.72 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to significant biochemical responses. The specific pathways influenced by this compound remain an area of active research.
Anticancer Activity
Recent studies indicate that derivatives of pyridine and diazepane compounds exhibit anticancer properties. For instance, compounds similar to 2-(1,4-Diazepan-1-yl)pyridine-4-carbonitrile have shown inhibitory effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | CaCo-2 | 8.3 |
| Compound C | 3T3-L1 | 12.0 |
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence that compounds containing diazepane structures may exhibit neuroprotective effects. They have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of related compounds. The modulation of inflammatory pathways suggests that these compounds could serve as therapeutic agents in conditions characterized by chronic inflammation .
Case Studies
A notable case study involved the evaluation of a series of pyridine derivatives, including those related to 2-(1,4-Diazepan-1-yl)pyridine-4-carbonitrile. In vitro assays demonstrated significant cytotoxicity against multiple cancer cell lines with varying degrees of potency based on structural modifications .
Applications in Drug Discovery
The unique structural features of 2-(1,4-Diazepan-1-yl)pyridine-4-carbonitrile make it a promising candidate for drug development. Its derivatives are being explored for their potential roles in treating cancer, neurological disorders, and inflammatory diseases.
Table 2: Potential Applications
| Application Area | Description |
|---|---|
| Cancer Therapy | Targeting specific tumor cells |
| Neuroprotection | Protecting neurons from degeneration |
| Anti-inflammatory | Reducing inflammation in chronic diseases |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(1,4-Diazepan-1-yl)pyridine-4-carbonitrile dihydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : Begin with the condensation of pyridine-4-carbonitrile with 1,4-diazepane under anhydrous conditions, followed by hydrochlorination. Monitor intermediates via TLC or HPLC to ensure reaction progression .
- Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, temperature, stoichiometry). For example, dichloromethane (DCM) with NaOH as a base has been effective for analogous heterocyclic syntheses .
- Purity Control : Recrystallize the final product using ethanol/water mixtures and validate purity via NMR (¹H/¹³C) and mass spectrometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential irritant properties .
- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Q. How can researchers characterize the compound’s structural and electronic properties?
- Analytical Techniques :
- X-ray Crystallography : Resolve crystal structure to confirm bond angles and dihydrochloride salt formation .
- Spectroscopy : Use FTIR to identify functional groups (e.g., CN stretch ~2200 cm⁻¹) and UV-Vis for electronic transitions in the pyridine ring .
- Thermal Analysis : Conduct TGA/DSC to assess thermal stability and decomposition thresholds .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of this compound’s reactivity and interaction with biological targets?
- Computational Workflow :
- Geometry Optimization : Use Gaussian or ORCA software to optimize molecular geometry at the B3LYP/6-31G(d,p) level .
- Electrostatic Potential Mapping : Identify nucleophilic/electrophilic regions to predict sites for covalent bonding (e.g., the pyridine nitrogen and diazepane ring) .
- Docking Studies : Simulate interactions with enzymes (e.g., kinases) using AutoDock Vina to guide drug design .
Q. What experimental strategies resolve contradictions in spectral data or biological activity reports?
- Contradiction Analysis :
- Reproducibility Checks : Repeat synthesis and characterization under controlled conditions to isolate variables (e.g., solvent traces, hydration states) .
- Cross-Validation : Compare NMR data with computational predictions (e.g., chemical shift calculations via DFT) to confirm structural assignments .
- Biological Assays : Use dose-response curves (IC₅₀) in cell-based models to verify activity against reported targets (e.g., calcium channels) .
Q. How can stability studies under varying pH and temperature conditions inform formulation development?
- Stability Testing :
- pH Profiling : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the nitrile group) .
- Accelerated Aging : Use Arrhenius modeling to predict shelf life at 25°C based on degradation rates at elevated temperatures (40–60°C) .
Q. What role does this compound play in heterogeneous catalysis or materials science applications?
- Advanced Applications :
- Catalysis : Investigate its use as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling reactions). Characterize catalytic efficiency via TOF (turnover frequency) measurements .
- Materials Synthesis : Explore its incorporation into metal-organic frameworks (MOFs) for gas storage. Analyze porosity via BET surface area measurements .
Methodological Frameworks
Q. How should researchers design experiments to align with theoretical frameworks in medicinal chemistry?
- Experimental Design :
- Hypothesis-Driven Approach : Link synthesis to structure-activity relationship (SAR) models. For example, modify the diazepane ring to enhance blood-brain barrier penetration .
- Control Groups : Include reference compounds (e.g., nifedipine for calcium channel studies) to benchmark activity .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Purification Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
